molecular formula C25H26N6O3 B6418173 3-[4-(benzyloxy)phenyl]-9-butyl-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 1040634-41-0

3-[4-(benzyloxy)phenyl]-9-butyl-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B6418173
CAS No.: 1040634-41-0
M. Wt: 458.5 g/mol
InChI Key: MQRSCGWSTTXMLQ-UHFFFAOYSA-N
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Description

3-[4-(benzyloxy)phenyl]-9-butyl-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a compound with potential applications in various scientific fields. Its unique structure combines a triazolopurine core with benzyloxy and phenyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)phenyl]-9-butyl-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione generally involves multiple steps:

  • Formation of the triazolopurine core: : This step might include cyclization reactions under specific temperature and solvent conditions.

  • Attachment of the benzyloxy group: : This could involve etherification reactions.

  • Introduction of the butyl group: : Likely achieved through alkylation reactions.

  • Final modifications: : Including the methylation processes.

Industrial Production Methods

Industrial-scale production would streamline these steps, optimizing conditions such as temperature, pressure, and reaction time for large-scale synthesis. Continuous flow chemistry might be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : Reduction reactions could potentially remove oxygen atoms, leading to simpler derivatives.

  • Substitution: : The phenyl ring allows for various substitution reactions, such as halogenation.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic media.

  • Reduction: : Hydrogen gas over a palladium catalyst.

  • Substitution: : Bromine or chlorine in the presence of a catalyst.

Major Products Formed

The reactions can yield:

  • Hydroxylated derivatives from oxidation.

  • Simplified triazolopurine derivatives from reduction.

  • Halogenated compounds from substitution.

Scientific Research Applications

Chemistry

  • As a ligand in coordination chemistry due to its ability to form stable complexes with metals.

Biology

  • Potential as an anti-cancer agent owing to its ability to interact with DNA and proteins.

Medicine

  • Studied for its pharmacological effects, including anti-inflammatory and antiviral properties.

Industry

  • Used in material science for the development of novel polymers and resins.

Mechanism of Action

The mechanism involves interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thus interfering with metabolic pathways. Specific pathways involved include signal transduction pathways critical in disease progression.

Comparison with Similar Compounds

Compared to similar compounds like:

  • 3-[4-(methoxy)phenyl]-9-butyl-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione: : The benzyloxy group provides enhanced lipophilicity and membrane permeability.

  • 3-[4-(phenyl)phenyl]-9-butyl-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione: : The benzyloxy group might confer different binding affinities with biological targets, leading to varied pharmacological effects. These differences highlight the unique structural features and potential advantages of 3-[4-(benzyloxy)phenyl]-9-butyl-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione.

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Properties

IUPAC Name

5-butyl-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3/c1-4-5-15-30-20-22(28(2)25(33)29(3)23(20)32)31-21(26-27-24(30)31)18-11-13-19(14-12-18)34-16-17-9-7-6-8-10-17/h6-14H,4-5,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRSCGWSTTXMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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